molecular formula C13H16N2O6 B2743837 N--Formylantimycic acid methyl ester CAS No. 380228-43-3

N--Formylantimycic acid methyl ester

Cat. No.: B2743837
CAS No.: 380228-43-3
M. Wt: 296.279
InChI Key: FKDSAXOHMLWBNA-XCBNKYQSSA-N
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Description

N-formylantimycic acid methyl ester is a chemical compound that belongs to the family of antimycins, which are secondary metabolites produced by certain species of Streptomyces. This compound has been identified as an analog of antimycin and has shown significant antifungal activity, particularly against the rice blast fungus, Magnaporthe oryzae .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-formylantimycic acid methyl ester can be synthesized through the fermentation of Streptomyces species. The compound is isolated and purified from the crude extract of the fermentation broth. The structure of N-formylantimycic acid methyl ester is determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods

Industrial production of N-formylantimycic acid methyl ester involves large-scale fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The purified compound is further characterized using various analytical techniques to ensure its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

N-formylantimycic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving N-formylantimycic acid methyl ester include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of N-formylantimycic acid methyl ester depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-formylantimycic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-formylantimycic acid methyl ester involves the inhibition of fungal spore germination and development. The compound targets specific molecular pathways in the fungal cells, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationship provides insights into its antifungal activity .

Comparison with Similar Compounds

N-formylantimycic acid methyl ester is compared with other similar compounds, such as:

  • Antimycin A1a
  • Antimycin A2a
  • Antimycin A3a
  • Antimycin A4a
  • Antimycin A7a

These compounds share structural similarities with N-formylantimycic acid methyl ester but differ in their specific functional groups and biological activities. N-formylantimycic acid methyl ester is unique due to its specific formyl group, which contributes to its distinct antifungal properties .

Properties

IUPAC Name

methyl (2S,3R)-2-[(3-formamido-2-hydroxybenzoyl)amino]-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-7(17)10(13(20)21-2)15-12(19)8-4-3-5-9(11(8)18)14-6-16/h3-7,10,17-18H,1-2H3,(H,14,16)(H,15,19)/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDSAXOHMLWBNA-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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